molecular formula C18H22ClNO3 B12932858 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

Katalognummer: B12932858
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: DDXHUKKFOWCFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, a cyclohexyl group, and a piperidine ring with a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form the corresponding ketone intermediate. This intermediate is then subjected to bromination using bromine, followed by reaction with methylamine to form the methylimino derivative. The final step involves the hydrolysis of the imine to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a chlorinated phenyl ring with a cyclohexyl and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C18H22ClNO3

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-(2-chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C18H22ClNO3/c19-15-9-5-4-8-13(15)17-14(18(22)23)10-11-16(21)20(17)12-6-2-1-3-7-12/h4-5,8-9,12,14,17H,1-3,6-7,10-11H2,(H,22,23)

InChI-Schlüssel

DDXHUKKFOWCFKU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3Cl

Löslichkeit

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.